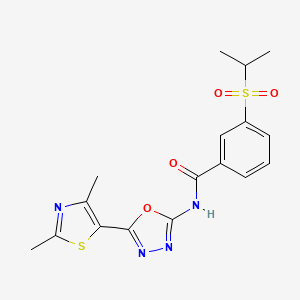

![molecular formula C14H17FN2O3 B3002331 N-(2-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide CAS No. 853750-81-9](/img/structure/B3002331.png)

N-(2-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

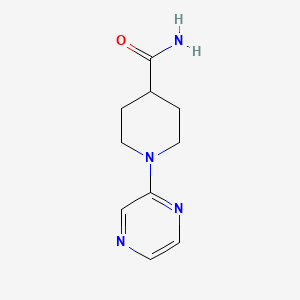

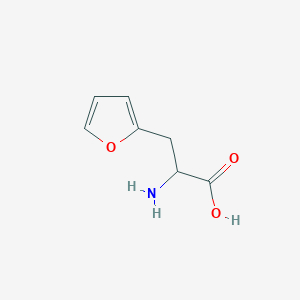

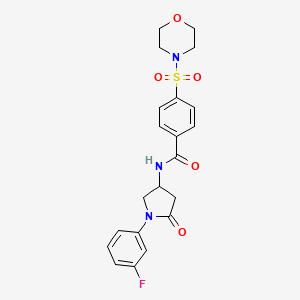

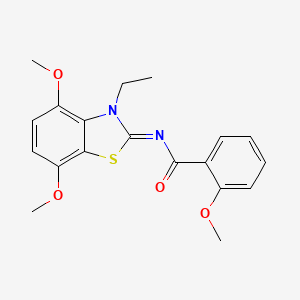

The compound "N-(2-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide" is a structurally complex molecule that falls within the category of azaspirodecanes. These compounds are characterized by their spirocyclic structure, which includes a nitrogen atom within the ring system. The presence of a fluorophenyl group suggests potential for bioactivity, as fluorine atoms are often incorporated into pharmaceuticals to modulate their properties.

Synthesis Analysis

The synthesis of azaspirodecanes can be achieved through various methods, including copper-mediated cyclization and trifluoromethylation as described in the synthesis of trifluoromethylated 1-azaspiro[4.5]decanes . Microwave-assisted cyclocondensation has also been employed for the synthesis of related compounds, indicating that the synthesis of "this compound" could potentially be optimized using similar techniques .

Molecular Structure Analysis

The molecular structure of azaspirodecanes is characterized by the presence of a spirocyclic core, which can influence the compound's conformation and, consequently, its biological activity. The fluorophenyl moiety in the compound of interest is likely to affect its binding affinity to biological targets due to the electronegativity of fluorine .

Chemical Reactions Analysis

Azaspirodecanes can undergo various chemical reactions, including trifluoromethylation and dearomatization . The reactivity of the compound "this compound" could be explored in the context of these reactions to synthesize derivatives with potentially enhanced biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of azaspirodecanes, such as lipophilicity, can be determined using methods like RP-HPLC . These properties are crucial for understanding the pharmacokinetic behavior of the compound, including its absorption, distribution, metabolism, and excretion (ADME) profile. The presence of a fluorine atom is known to influence these properties by increasing the compound's stability and membrane permeability .

Applications De Recherche Scientifique

Antiviral Activity

N-(2-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide and its derivatives have been explored for their antiviral properties. For instance, a study by Göktaş et al. (2012) described the synthesis of related compounds exhibiting antiviral activity against influenza A and B viruses in cell cultures (Göktaş et al., 2012). Similarly, Apaydın et al. (2020) synthesized and evaluated a series of derivatives for their antiviral activity, particularly against influenza A/H3N2 virus and human coronavirus 229E (Apaydın et al., 2020).

Tumor Imaging

Xie et al. (2015) reported the synthesis of novel piperidine compounds as σ1 receptor ligands, indicating potential for tumor imaging. One of the synthesized compounds showed high affinity for σ1 receptors and selectivity, suggesting its use in positron emission tomography (PET) imaging for tumor detection (Xie et al., 2015).

Synthesis and Structural Analysis

The compound and its derivatives have been subjects of various synthesis and structural analysis studies. For example, Han et al. (2014) used copper-mediated trifluoromethylation of N-phenylcinnamamides coupled with cyclization and dearomatization to construct various trifluoromethylated derivatives (Han et al., 2014). Solomons (1982) conducted a mass spectrometric study to understand the structure and mechanisms of formation of major fragments of the compound (Solomons, 1982).

Nonlinear Optical Properties

Kagawa et al. (1994) identified 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) as a new organic material with potential for nonlinear optical devices. They explored its single crystal growth, characterization, and optical properties, demonstrating its application in frequency doublers of laser diodes (Kagawa et al., 1994).

Mécanisme D'action

Target of Action

The primary target of N-(2-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide is Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a serine/threonine kinase that plays a crucial role in the necroptosis signaling pathway, a type of programmed cell death .

Mode of Action

This compound acts as an inhibitor of RIPK1 . The compound binds to RIPK1, preventing it from initiating the necroptosis signaling pathway . This interaction results in the inhibition of necroptosis and potentially the alleviation of necroptosis-related diseases .

Biochemical Pathways

The compound affects the necroptosis signaling pathway, which is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . By inhibiting RIPK1, the compound disrupts this pathway, potentially reducing inflammation and organ injury associated with necroptosis .

Result of Action

By inhibiting RIPK1 and disrupting the necroptosis signaling pathway, this compound can potentially reduce inflammation and organ injury . This could have therapeutic implications for various diseases, including neurodegenerative, inflammatory, infectious, cardiovascular, and malignant diseases .

Propriétés

IUPAC Name |

N-(2-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN2O3/c15-11-3-1-2-4-12(11)16-13(18)17-7-5-14(6-8-17)19-9-10-20-14/h1-4H,5-10H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCOCMAZMRXSFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)C(=O)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3002250.png)

![2-[(2-Bromophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B3002252.png)

![N-((6-methoxybenzo[d]thiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B3002254.png)

![methyl 3-(benzoylamino)-6-(2-{[(2,4-dichlorobenzyl)oxy]imino}ethyl)-2-oxo-2H-pyran-5-carboxylate](/img/structure/B3002255.png)

![N-(3-chloro-4-fluorophenyl)-2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B3002267.png)

![6-chloro-4-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3002270.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[3-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]phenyl]benzamide](/img/structure/B3002271.png)